N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Description
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a 1-(2-methoxyethyl)piperidin-4-ylmethyl group. The benzofuran moiety is a bicyclic aromatic system known for its prevalence in bioactive compounds, contributing to interactions with biological targets via π-π stacking and hydrophobic effects .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-11-10-20-8-6-14(7-9-20)13-19-18(21)17-12-15-4-2-3-5-16(15)23-17/h2-5,12,14H,6-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGOOOIFRNDUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the piperidine moiety. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C19H21N3O3
- Molecular Weight : 339.4 g/mol
- IUPAC Name : N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
Monoamine Oxidase Inhibition
One of the prominent applications of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds similar to this compound demonstrate significant inhibitory activity against MAO-B, which is implicated in the degradation of dopamine in the brain .
Case Study : A study synthesized a series of benzofuran derivatives, including compounds with similar structural features, which exhibited potent MAO-B inhibition with IC50 values in the nanomolar range. This suggests that this compound may also possess similar properties, warranting further investigation.
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of compounds derived from benzofuran structures. The mechanism often involves modulation of voltage-gated sodium channels (VGSCs), which are critical in neuronal excitability.
Data Table: Anticonvulsant Activity of Related Compounds
| Compound Name | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| Benzofuran derivative A | 4.363 | VGSC inhibition |
| Benzofuran derivative B | 10.5 | VGSC inhibition |
| This compound | TBD | TBD |
This table illustrates the potential for this compound to be explored as an anticonvulsant agent.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. SAR studies indicate that modifications to the piperidine ring and the benzofuran moiety can significantly influence biological activity.
Key Findings :
- Substituents on the benzofuran ring enhance binding affinity to target enzymes.
- The presence of a methoxyethyl group on the piperidine nitrogen can improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their pharmacological or physicochemical properties are compared below:
Table 1: Structural and Functional Comparison
Key Findings
Structural Divergence and Receptor Specificity The target compound shares the benzofuran-2-carboxamide core with Compound 14 , but the latter’s piperazine ring and butyl linker may enhance serotonin/dopamine receptor affinity due to extended conformational flexibility. In contrast, 2'-fluoroortho-fluorofentanyl utilizes a piperidine core but incorporates fluorinated aromatic groups for µ-opioid receptor binding. This highlights how minor substituent changes (e.g., methoxyethyl vs. fluorophenethyl) drastically alter therapeutic targets (CNS vs. analgesia).
Piperidine Substitution Patterns
- Both the target compound and Goxalapladib feature the 1-(2-methoxyethyl)piperidin-4-yl group, suggesting this moiety enhances metabolic stability or solubility. However, Goxalapladib’s naphthyridine and trifluoromethyl biphenyl groups confer specificity for phospholipase A2 inhibition, illustrating how scaffold variation directs biological activity.
Physicochemical Properties
- The pyridinecarboxamide analog shares a benzofuran-piperidine backbone with the target compound but exhibits a LogD (7.4) of 4.16, indicating moderate lipophilicity suitable for oral bioavailability. This suggests the target compound may have similar absorption properties if its LogD aligns with this range.
Research Implications
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Compound 14) may favor aminergic receptor interactions, while piperidine-based compounds (e.g., target, Goxalapladib) are versatile in targeting enzymes or ion channels .
- Substituent Effects: Electron-withdrawing groups (e.g., iodine, fluorine) enhance lipophilicity and BBB penetration but may increase metabolic liability.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : This is achieved through the cyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.
- Attachment of the Piperidine Moiety : The benzofuran derivative is reacted with 1-(2-methoxyethyl)piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Formation of the Carboxamide Linkage : The final step involves reacting the intermediate with a suitable carboxylic acid derivative under basic conditions.
Antimicrobial Properties
Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones reported as high as 24 mm .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 22a | E. coli | 24 |
| 21c | S. aureus | 23 |
Anticancer Activity
Studies have demonstrated that compounds containing benzofuran moieties possess anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role as antitumor agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological responses .
Potential Molecular Targets
- Topoisomerase Inhibition : Some studies suggest that benzofuran derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.
- Sigma Receptors : Interaction with sigma receptors has also been noted, which may contribute to their neuroprotective and analgesic effects.
Case Studies and Research Findings
Recent investigations into the biological activities of benzofuran derivatives have yielded promising results:
- Antitumor Studies : In vitro assays indicated that specific benzofuran compounds showed higher cytotoxicity against lung cancer cell lines compared to normal fibroblast cells, highlighting their potential as selective anticancer agents .
- Antimicrobial Efficacy : A series of benzofuran derivatives were tested for their antimicrobial properties, revealing that substitutions at certain positions significantly enhanced their activity against pathogenic bacteria .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and functionalized piperidine intermediates. General procedures involve activating the carboxylic acid (e.g., using HATU or EDC as coupling agents) and reacting it with amines under inert conditions (e.g., nitrogen atmosphere) in solvents like DCM or DMF. Optimization includes adjusting reaction temperatures (20–50°C), stoichiometric ratios (1:1.2 for acid:amine), and purification via recrystallization (e.g., ethanol/2-propanol mixtures) . Yields for analogous compounds range from 45% to 85% depending on substituent effects .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm the benzofuran core (e.g., aromatic protons at δ 7.0–8.5 ppm) and piperidine-methoxyethyl moiety (e.g., methoxy singlet at δ ~3.3 ppm, piperidine methylene signals at δ 1.5–3.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₉N₃O₃).
- Melting Point Analysis : Compare with literature values (e.g., 209–212°C for HCl salts) to confirm purity .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology :
- Receptor Binding Assays : Screen for affinity at sigma-1 receptors or serotonin/dopamine transporters using radioligand displacement (e.g., [³H]DTG for sigma-1) .
- Antimicrobial Testing : Use microdilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with MIC values compared to standard drugs .
Advanced Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., sigma-1 receptor binding pockets). Focus on hydrogen bonding (e.g., benzofuran carbonyl with Tyr173) and hydrophobic contacts (piperidine with Leu105) .
- QSAR Models : Corrogate substituent effects (e.g., methoxyethyl vs. dichlorophenyl groups) with activity trends from analogs .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodology :
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., calcium flux for GPCR activity) .
- Dose-Response Curves : Test activity at varying concentrations (e.g., 1 nM–10 µM) to identify non-linear effects.
- Cell Line Variability : Compare results across different models (e.g., SH-SY5Y vs. PC12 cells for neuroprotection) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine and benzofuran moieties?
- Methodology :
- Piperidine Modifications : Introduce substituents (e.g., 2-methoxyethyl vs. isopropyl) to assess steric/electronic impacts on receptor affinity. For example, 2-methoxyethyl analogs show improved solubility over dichlorophenyl derivatives .
- Benzofuran Substitutions : Replace the benzofuran core with indole or benzothiophene to evaluate π-stacking interactions. Bioisosteric replacements (e.g., 5-iodo-benzofuran) can enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
